

Application Notes and Protocols: Azido-PEG3-SS-NHS for Click Chemistry

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Compound of Interest

Compound Name: Azido-PEG3-SS-NHS

Cat. No.: B12415509

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-SS-NHS is a heterobifunctional crosslinker that enables the covalent modification of biomolecules for subsequent click chemistry applications.^{[1][2]} This reagent features three key components: an N-hydroxysuccinimide (NHS) ester for reacting with primary amines, a polyethylene glycol (PEG) spacer to enhance solubility, and an azide group for bioorthogonal click chemistry reactions.^{[1][3]} The inclusion of a disulfide (-S-S-) bond within the linker allows for cleavable conjugation, which is particularly useful in applications like drug delivery where the release of a payload is desired under reducing conditions.^[4]

This document provides detailed protocols for utilizing **Azido-PEG3-SS-NHS** to label proteins and other amine-containing molecules, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Key Features of Azido-PEG3-SS-NHS:

- **Amine-Reactive NHS Ester:** Efficiently reacts with primary amines (e.g., lysine residues and the N-terminus of proteins) to form stable amide bonds.
- **Azide Group:** Enables highly specific and efficient "click" reactions with alkyne-containing molecules.

- **PEG3 Spacer:** A hydrophilic three-unit polyethylene glycol spacer enhances water solubility and reduces steric hindrance.
- **Cleavable Disulfide Bond:** The disulfide bond can be cleaved by reducing agents, allowing for the release of conjugated molecules.

Applications:

- **Antibody-Drug Conjugates (ADCs):** Used to link cytotoxic drugs to antibodies for targeted cancer therapy.
- **Protein Labeling:** Facilitates the attachment of fluorescent dyes, biotin, or other probes for detection and analysis.
- **Biomolecule Conjugation:** Enables the linking of various molecules for research and therapeutic purposes.
- **PROTACs:** Can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

This section details the two-stage process for bioconjugation using **Azido-PEG3-SS-NHS**: 1) Amine labeling of a protein and 2) Copper-catalyzed click chemistry reaction with an alkyne-containing molecule.

Protocol 1: Protein Labeling with Azido-PEG3-SS-NHS

This protocol describes the modification of a protein with an azide group using the NHS ester functionality of the linker.

Materials:

- Protein of interest
- **Azido-PEG3-SS-NHS**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 7.2-8.5.
Note: Avoid buffers containing primary amines like Tris or glycine.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column or dialysis cassette for purification

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
 - If the protein is in an incompatible buffer, perform a buffer exchange into the reaction buffer.
- Reagent Preparation:
 - Immediately before use, prepare a stock solution of **Azido-PEG3-SS-NHS** in anhydrous DMSO or DMF (e.g., 10 mg/mL or 10 mM). Note: The NHS ester is moisture-sensitive and will hydrolyze. Do not prepare stock solutions for long-term storage.
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the dissolved **Azido-PEG3-SS-NHS** to the protein solution. The optimal molar excess may need to be determined empirically.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching:
 - Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
 - Incubate for 15-30 minutes at room temperature.
- Purification:

- Remove excess, unreacted **Azido-PEG3-SS-NHS** and byproducts using a spin desalting column, dialysis, or gel filtration.
- The resulting azide-activated protein is now ready for the click reaction or storage.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-modified protein and an alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne).

Materials:

- Azide-activated protein (from Protocol 1)
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
- Sodium ascorbate
- Reaction Buffer: PBS or other suitable buffer

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., water or DMSO).
 - Prepare a stock solution of CuSO_4 (e.g., 20 mM in water).
 - Prepare a stock solution of THPTA (e.g., 100 mM in water).
 - Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

- Catalyst Preparation:
 - In a separate microcentrifuge tube, premix the CuSO_4 and THPTA ligand solutions. A typical ratio is 1 part CuSO_4 to 2-5 parts ligand.
 - Let this mixture stand for several minutes.
- Click Reaction:
 - In a reaction tube, combine the azide-activated protein and the alkyne-containing molecule. The molar ratio will depend on the desired degree of labeling.
 - Add the premixed CuSO_4 /THPTA catalyst to the reaction mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
- Purification:
 - Purify the final conjugate to remove the catalyst and excess reagents using size-exclusion chromatography or dialysis.

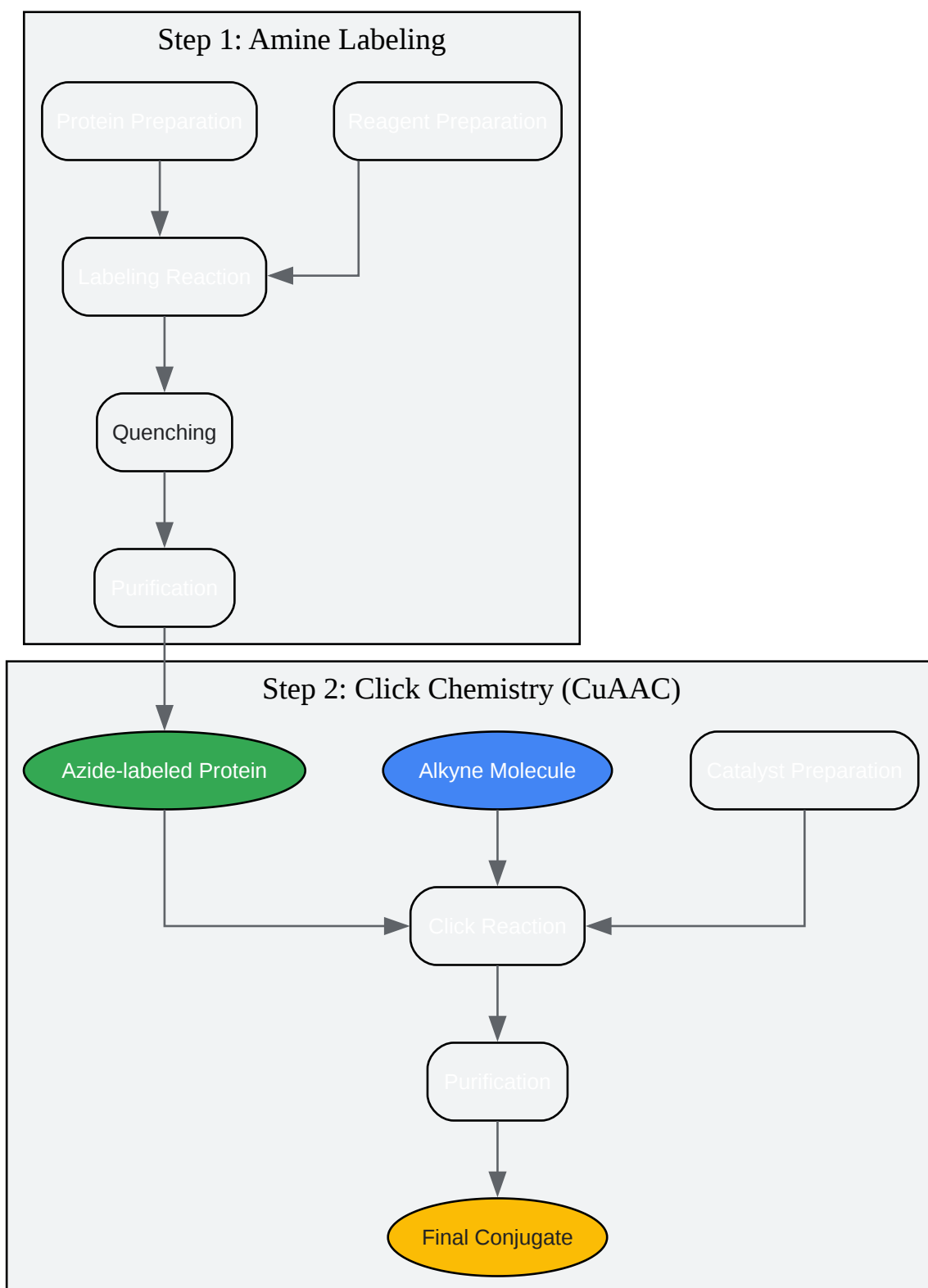
Quantitative Data

The following table summarizes typical reaction parameters for protein labeling with **Azido-PEG3-SS-NHS**. These values may require optimization for specific applications.

Parameter	Typical Value/Range	Conditions	Source(s)
Optimal pH	7.2 - 8.5	Aqueous buffer	
Reaction Time (NHS Ester)	1 - 4 hours	Room Temperature	
2 - 8 hours	4°C		
Molar Excess of NHS Ester	10 - 20 fold	1-10 mg/mL protein	
General Labeling Efficiency	20 - 35%	Dependent on protein and conditions	

Visualizations

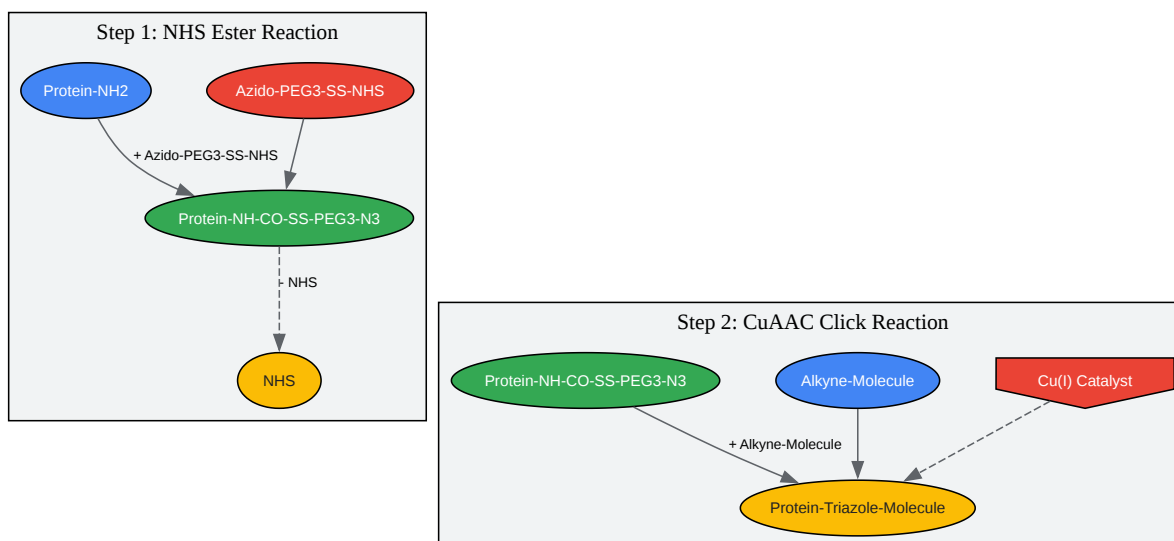
Experimental Workflow



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Caption: Experimental workflow for protein labeling and click chemistry.

Reaction Mechanism



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Caption: Chemical reactions for protein labeling and click chemistry.

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